![molecular formula C9H5F3N2O2 B3098375 5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one CAS No. 1334627-21-2](/img/structure/B3098375.png)
5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one
説明
“5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one” is a chemical compound with the CAS Number: 1334627-21-2. It has a molecular weight of 230.15 . The compound is solid in physical form and is stored in a sealed, dry environment at 2-8°C .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 230.15 . It is stored in a sealed, dry environment at 2-8°C .科学的研究の応用
Spectral and Density Functional Studies
5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one has been studied for its absorption and fluorescence spectra. Experimental and time-dependent density functional theory (TDDFT) methods show a substantial red shift in acidic media due to conjugate acid forms. The electron density distribution in ground and excited states was analyzed, providing insights into the substituent effects on these compounds (Gaenko et al., 2006).
Use in Synthesizing Novel Compounds
This compound serves as a building block in synthesizing novel compounds. For example, it has been utilized in the creation of a reactive and versatile condensing agent for producing various chemical structures like amides, esters, and polyamides (Saegusa et al., 1989).
Application in Antimicrobial Studies
Compounds containing 1,3,4-oxadiazole structures exhibit significant biological activities. For instance, they have been synthesized and tested for their antimicrobial efficacy against various bacterial strains (Ustabaş et al., 2020).
Electron Affinity Enhancement in Polymers
In the field of polymer science, this compound has been investigated for enhancing electron affinity in aromatic oxadiazole and triazole chromophores. Such studies aid in understanding the optical and electrochemical properties of polymers for various applications (Chen & Chen, 2004).
Synthesis of Fluorinated Compounds
The compound is also relevant in the synthesis of fluorinated 1,3,4-oxadiazoles, which have applications in various chemical processes. This includes reactions with unsaturated compounds to produce difluoromethylenated 1,2,4-oxadiazole-containing compounds (Yang et al., 2007).
Role in Organic Light-Emitting Diodes (OLEDs)
The compound's derivatives have been used in developing efficient OLEDs with low efficiency roll-off. This application highlights its potential in the field of electronic devices (Jin et al., 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
作用機序
Mode of Action
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug molecules, which could influence its interaction with potential targets .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability and bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets. For 5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one, it is recommended to be stored in a sealed, dry environment at 2-8°C . .
特性
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-1-2-5(4-6)7-13-14-8(15)16-7/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLMGJHHMFZDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)
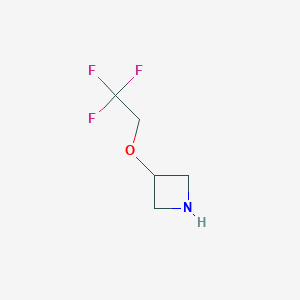
![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)



![L-Serine, O-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B3098325.png)
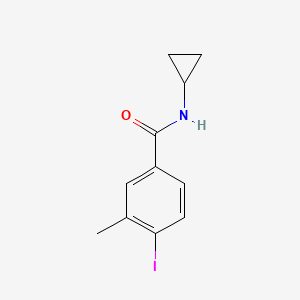
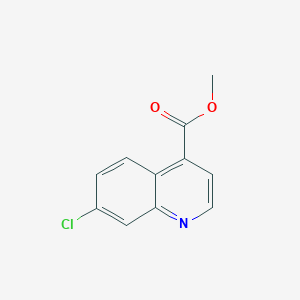
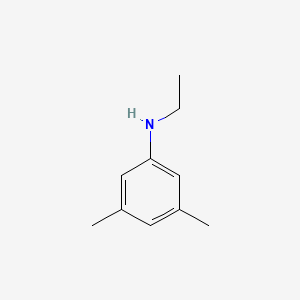

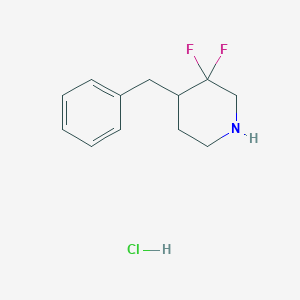
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)
